REACTION_CXSMILES
|
[CH2:1]([NH2:9])[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[H][H]>C(O)(=O)C.[Pt]=O>[CH:3]1([CH2:2][CH2:1][NH2:9])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1
|
Name
|
|
Quantity
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50 g
|
Type
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reactant
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Smiles
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C(CC1=CC=CC=C1)N
|
Name
|
|
Quantity
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1000 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
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15 g
|
Type
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catalyst
|
Smiles
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[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
the reaction was filtered
|
Type
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CUSTOM
|
Details
|
the acetic acid was removed under reduced pressure
|
Type
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WASH
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Details
|
washed with ether (5×250 mL)
|
Type
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WASH
|
Details
|
The ether extracts were washed with brine (250 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a light yellow oil which
|
Type
|
DISTILLATION
|
Details
|
was purified by fractional distillation at atmospheric pressure (bp 185° C., 49.5 g, 94%)
|
Name
|
|
Type
|
|
Smiles
|
C1(CCCCC1)CCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |